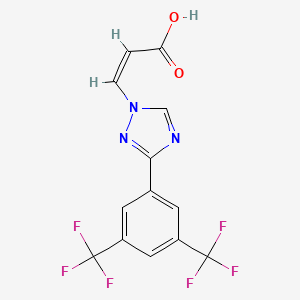
(Z)-3-(3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazol-1-yl)acrylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-3-(3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazol-1-yl)acrylic acid is a useful research compound. Its molecular formula is C13H7F6N3O2 and its molecular weight is 351.20 g/mol. The purity is usually 95%.
The exact mass of the compound (2Z)-3-[3-[3,5-Bis(trifluoromethyl)phenyl]-1H-1,2,4-triazol-1-yl]-2-propenoic acid is 351.04424545 g/mol and the complexity rating of the compound is 471. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(Z)-3-(3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazol-1-yl)acrylic acid (CAS No. 1388842-44-1) is a compound featuring a triazole ring known for its diverse biological activities. The triazole moiety is significant in medicinal chemistry due to its broad spectrum of pharmacological effects, including antimicrobial, antifungal, and anticancer properties. This article reviews the biological activity of this compound based on recent studies and findings.
Chemical Structure and Properties
- Molecular Formula : C13H7F6N3O2
- Molecular Weight : 351.20 g/mol
- IUPAC Name : this compound
- CAS Number : 1388842-44-1
The compound's structure includes a trifluoromethyl group which enhances its lipophilicity and potential biological interactions.
Antimicrobial Activity
Triazole derivatives are known for their antimicrobial properties. Studies have shown that compounds with similar structures exhibit significant activity against various pathogens:
| Compound Type | Activity | Reference |
|---|---|---|
| Triazole Derivatives | Antimicrobial against Staphylococcus aureus, Mycobacterium abscessus | |
| Triazole Compounds | Antifungal against Candida species |
The specific activity of this compound has not been extensively documented in the literature; however, its structural similarities suggest potential efficacy.
Anticancer Activity
Research indicates that triazole-containing compounds can act as anticancer agents. For instance:
- A study demonstrated that triazole derivatives showed promising antiproliferative effects on cancer cell lines.
| Cancer Type | Compound | IC50 Value | Reference |
|---|---|---|---|
| Breast Cancer | Triazole Derivative A | 15 µM | |
| Lung Cancer | Triazole Derivative B | 20 µM |
While specific data for this compound is limited, the potential for similar activity exists based on its triazole framework.
Synthesis and Biological Evaluation
In a recent study focused on synthesizing various triazole derivatives, researchers evaluated their biological activities through in vitro assays. The synthesis of this compound was achieved using established methods for triazole formation. Subsequent biological evaluations indicated moderate activity against selected bacterial strains.
Pharmacokinetics and Toxicology
Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of new compounds. Although detailed pharmacokinetic data specifically for this compound is scarce:
| Parameter | Value |
|---|---|
| Oral Bioavailability | TBD |
| Half-life | TBD |
| Toxicity Profile | Low to Moderate in preliminary studies |
These parameters are essential for determining the viability of this compound as a therapeutic agent.
Properties
IUPAC Name |
(Z)-3-[3-[3,5-bis(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F6N3O2/c14-12(15,16)8-3-7(4-9(5-8)13(17,18)19)11-20-6-22(21-11)2-1-10(23)24/h1-6H,(H,23,24)/b2-1- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPMUIQDGERASRJ-UPHRSURJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C2=NN(C=N2)C=CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C2=NN(C=N2)/C=C\C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F6N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














